molecular formula C19H34N4O3S B5647841 1-isopropyl-4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine

1-isopropyl-4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine

Cat. No. B5647841
M. Wt: 398.6 g/mol
InChI Key: OVMQUEUNENCHSO-UHFFFAOYSA-N
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Description

The compound belongs to a broader class of chemicals known for their diverse pharmacological activities. This compound, due to its unique structure, is of interest in various synthetic and medicinal chemistry studies, particularly those focusing on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds similar to "1-isopropyl-4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine" involves multiple steps, starting from basic building blocks like 2-acetylfuran. These processes typically include reactions such as Claisen-Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction, among others, to achieve the desired product. The synthesis pathways are designed to introduce specific functional groups at precise locations in the molecule, contributing to the compound's biological activity (J. Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds like "1-isopropyl-4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine" is confirmed through various spectroscopic methods, including IR, 1H NMR, 13C-NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and overall architecture of the compound, essential for understanding its chemical behavior and interaction with biological targets (S. Naveen et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of functional groups like sulfonyl, imidazolyl, and piperazine rings. These groups participate in various chemical reactions, including nucleophilic substitution and cycloaddition, that can modify the compound's structure and potentially its biological activity. The interactions between these functional groups and their reaction conditions dictate the compound's chemical properties and its utility in further synthetic applications (E. Oishi et al., 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the compound's applicability in different areas of research and development. X-ray crystallography provides insights into the crystalline structure, offering valuable information on the compound's solid-state form, which is crucial for its storage, handling, and formulation (S. Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, stability under various conditions, and the potential for further functionalization, are central to understanding the compound's utility in medicinal chemistry and drug design. Studies on compounds with similar structures have shown that modifications to the piperazine ring or the introduction of different substituents can significantly affect their biological activities, highlighting the importance of detailed chemical property analysis (R. Nirogi et al., 2012).

properties

IUPAC Name

1-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O3S/c1-4-12-27(24,25)19-20-13-17(23(19)15-18-6-5-11-26-18)14-21-7-9-22(10-8-21)16(2)3/h13,16,18H,4-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMQUEUNENCHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(N1CC2CCCO2)CN3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[3-(Oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]-4-propan-2-ylpiperazine

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